1,3-Diethoxy-1,1,3,3-Tetramethyldisiloxan

Übersicht

Beschreibung

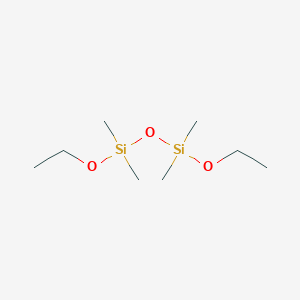

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a useful research compound. Its molecular formula is C8H22O3Si2 and its molecular weight is 222.43 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organosilizium-Reagenzien

Diese Verbindung wird als Organosilizium-Reagenz eingestuft . Organosilizium-Reagenzien werden in einer Vielzahl von chemischen Reaktionen eingesetzt, einschließlich derer in der organischen und anorganischen Chemie. Sie sind besonders nützlich bei der Synthese komplexer Moleküle aufgrund ihrer Fähigkeit, stabile kovalente Bindungen mit vielen anderen Elementen zu bilden.

Synthese von monofunktionalisierten Siloxanderivaten

1,1,3,3-Tetramethyldisiloxan kann als Reaktant zur Synthese von monofunktionalisierten Siloxanderivaten über eine Hydrosilylierungsreaktion verwendet werden . Dieser Prozess beinhaltet die Addition einer Silizium-Wasserstoff-Bindung über eine Kohlenstoff-Kohlenstoff-Doppelbindung, was zur Bildung einer neuen Silizium-Kohlenstoff-Bindung führt.

Reduktionsmittel für Aldehyde

Diese Verbindung kann auch als Reduktionsmittel wirken, um Alkylhalogenide aus Aldehyden zu synthetisieren . Dies ist eine nützliche Reaktion in der organischen Chemie, da sie die Umwandlung einer Carbonylgruppe in ein Halogenid ermöglicht, das dann weitere Reaktionen eingehen kann.

Herstellung von symmetrischen Alkoxy-substituierten Alkyldisiloxanen

1,3-Diethoxy-1,1,3,3-Tetramethyldisiloxan wird zur Herstellung von symmetrischen Alkoxy-substituierten Alkyldisiloxanen durch partielle Alkoxy-Hydrolyse von Alkoxysilanen, Karbonisierung und Kondensation verwendet . Diese Verbindungen haben potenzielle Anwendungen im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung neuer Polymertypen.

Molekulargewichtsmarker

Mit einem bekannten Molekulargewicht von 222,43 , kann diese Verbindung als Molekulargewichtsmarker in Techniken wie der Massenspektrometrie verwendet werden. Dies hilft bei der Identifizierung und Charakterisierung anderer Verbindungen in einer Probe.

Untersuchung von physikalischen und chemischen Eigenschaften

Die physikalischen und chemischen Eigenschaften von this compound, wie z. B. sein Brechungsindex und Siedepunkt , machen es zu einer nützlichen Verbindung für die Untersuchung der Auswirkungen der Struktur auf diese Eigenschaften. Dies kann wertvolle Informationen für die Entwicklung neuer Verbindungen mit gewünschten Eigenschaften liefern.

Wirkmechanismus

Target of Action

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, also known as 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane, is primarily used as a monomer in the production of silicone polymers or silicone resins . It is also used as a precursor to prepare other organosilicon compounds .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . This is a type of chemical reaction where a silicon-hydrogen bond is added across a multiple bond, such as a carbon-carbon double bond . This reaction is often used in the synthesis of various organosilicon compounds .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of silicone polymers and other organosilicon compounds .

Result of Action

The primary result of the action of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is the production of silicone polymers or silicone resins . These materials have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation .

Biochemische Analyse

Biochemical Properties

It is known that organosilicon compounds like this can interact with various enzymes and proteins

Molecular Mechanism

It is known that organosilicon compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYZXWZANURMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066372 | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-09-2, 70851-25-1 | |

| Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane, ethoxy terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane incorporated into unsaturated polyester resins (UP)?

A: Unsaturated polyester resins often exhibit low impact resistance, limiting their applications. Incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces flexible poly(organosiloxane) segments into the UP network, enhancing its flexibility and thereby improving impact resistance. [] This modification is particularly effective at low concentrations of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []

Q2: How does 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane contribute to the properties of poly(n-alkylsilsesquioxane) films?

A: When incorporated into poly(n-alkylsilsesquioxane) films during their synthesis, 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane introduces oligomeric dimethylsiloxane units into the material. [] This incorporation is confirmed through solid-state 29Si NMR. [] The resulting films exhibit good optical transparency and thermal stability, making them potentially suitable for applications like protective coatings. []

Q3: Can 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane be used to modify the properties of ionic polymer-metal composites (IPMC)?

A: Yes, research indicates that 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane can be used to cross-link the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) within an IPMC structure. [, ] This cross-linking leads to several changes in the IPMC properties:

- Reduced Water Uptake: Cross-linking reduces the membrane's water uptake. [, ]

- Enhanced Mechanical Strength: Cross-linking with 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane generally improves the membrane's mechanical strength. [, ]

- Impact on Actuation: The actuation force of the IPMC is generally enhanced by cross-linking, although excessive cross-linking can lead to a decrease. [, ] Both current and deformation responses of the IPMC tend to decrease with increased cross-linking. [, ]

Q4: What analytical techniques are used to study the incorporation of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane into different materials?

A4: Several analytical techniques are employed to characterize the effects of 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane:

- Dynamic Mechanical Analysis (DMA): Used to evaluate the grafting copolymerization process and assess changes in viscoelastic properties. []

- Izod Impact Test: Measures the impact resistance of materials, showing improvements in modified resins. []

- Solid-State 29Si NMR: Confirms the presence of oligomeric dimethylsiloxane units within poly(n-alkylsilsesquioxane) films. []

- Differential Scanning Calorimetry (DSC): Provides insights into thermal transitions and behavior of the modified materials. []

- Low-Temperature XRD: Helps analyze the structural changes and ordering within materials incorporating 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)